Diethyl 3-cyclopentene-1,1-dicarboxylate
Description
Significance as a Versatile Synthetic Intermediate in Organic Chemistry
The primary significance of Diethyl 3-cyclopentene-1,1-dicarboxylate lies in its role as a versatile synthetic intermediate. The cyclopentene (B43876) ring serves as a scaffold that can be readily modified, allowing for the introduction of various functional groups and the construction of more complex carbocyclic and heterocyclic systems.
One of the most prominent applications of this compound is in the synthesis of carbocyclic nucleoside analogues . These molecules are structurally similar to the natural nucleosides that constitute DNA and RNA but contain a carbocyclic ring in place of the sugar moiety. This modification often imparts enhanced metabolic stability and can lead to potent antiviral and anticancer properties. This compound serves as a key precursor to the cyclopentenyl core of these important therapeutic agents. nih.gov For instance, it is a crucial starting material in the synthesis of analogues of entecavir, a potent antiviral medication used for the treatment of Hepatitis B virus infection. organicchemistry.eu
The reactivity of the double bond in this compound allows for a variety of chemical transformations, including epoxidation, dihydroxylation, and hydrogenation, leading to a range of functionalized cyclopentane (B165970) derivatives. Furthermore, the diester functionality can be hydrolyzed to the corresponding dicarboxylic acid, which can then undergo decarboxylation to yield cyclopentene-1-carboxylic acid derivatives. researchgate.net These transformations open up pathways to a diverse array of molecular targets.
Below is a table summarizing some of the key synthetic transformations of this compound:
| Reagent(s) | Reaction Type | Product Type |
| 1. LiH, DMF2. cis-1,4-dichloro-2-butene (B23561) | Alkylation | This compound |
| H₂, Pd/C | Hydrogenation | Diethyl cyclopentane-1,1-dicarboxylate |
| 1. O₃2. Me₂S | Ozonolysis | Dialdehyde derivative |
| 1. OsO₄, NMO2. NaHSO₃ | Dihydroxylation | Diol derivative |
| m-CPBA | Epoxidation | Epoxide derivative |
Scope of Academic Research and Applications in Chemical Science
The utility of this compound extends beyond the synthesis of bioactive molecules into broader areas of chemical science. Its application in ring-closing metathesis (RCM) reactions has been a subject of academic interest. nih.gov RCM is a powerful catalytic method for the formation of cyclic compounds, and substrates derived from this compound can be employed to generate novel carbocyclic and heterocyclic systems. For example, it can be used as a starting material to create more complex diene systems that then undergo RCM to form bicyclic structures.
Research has also explored the use of this compound in coordination chemistry . The ester groups can act as ligands, coordinating to metal centers to form metal-organic frameworks (MOFs) or other coordination polymers. biosynth.com These materials have potential applications in gas storage, catalysis, and sensing.
Furthermore, the versatility of this compound makes it a valuable tool for investigating reaction mechanisms and developing new synthetic methodologies. Its well-defined structure and predictable reactivity allow researchers to probe the intricacies of various chemical transformations.
The following table highlights some of the research areas where this compound has found application:
| Research Area | Specific Application | Significance |
| Medicinal Chemistry | Synthesis of carbocyclic nucleoside analogues | Development of antiviral and anticancer agents. nih.govorganicchemistry.eu |
| Catalysis | Substrate in ring-closing metathesis (RCM) reactions | Formation of complex cyclic molecules. nih.gov |
| Materials Science | Precursor to ligands for coordination polymers | Creation of functional materials like MOFs. biosynth.com |
| Method Development | Model substrate for new synthetic reactions | Advancing the tools of organic synthesis. |
Structure
2D Structure
Properties
IUPAC Name |
diethyl cyclopent-3-ene-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-3-14-9(12)11(7-5-6-8-11)10(13)15-4-2/h5-6H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKIAWRITOYVSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC=CC1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21622-00-4 | |
| Record name | 1,1-diethyl cyclopent-3-ene-1,1-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Diethyl 3 Cyclopentene 1,1 Dicarboxylate
Esterification Reactions for Cyclopentene-1,1-dicarboxylic Acid Derivatives
While many synthetic routes assemble the final diester from precursors already containing the ethyl ester moieties, a fundamental approach to forming the ester groups is through direct esterification of the corresponding carboxylic acid. In this method, 3-cyclopentene-1,1-dicarboxylic acid would be treated with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. This type of reaction, known as Fischer esterification, is an equilibrium-driven process. To achieve high yields of the desired diethyl ester, the reaction is typically conducted with an excess of ethanol or with the continuous removal of water as it is formed.
However, in the context of synthesizing Diethyl 3-cyclopentene-1,1-dicarboxylate, it is more common to employ starting materials that already incorporate the ester functionality, such as diethyl malonate. This approach bypasses the need for a final esterification step and is often more efficient for constructing the target carbocyclic framework.
Cyclization Reactions in the Synthesis of this compound
The formation of the cyclopentene (B43876) ring is the critical step in the synthesis of this compound. Various cyclization strategies have been developed to achieve this transformation efficiently.
Ruthenium-catalyzed olefin metathesis, specifically ring-closing metathesis (RCM), is a powerful tool for the synthesis of cyclic compounds. This approach has been successfully applied to the synthesis of cyclopentene dicarboxylates. The general strategy involves the cyclization of a diene precursor, such as diethyl diallylmalonate. researchgate.net The reaction is catalyzed by ruthenium complexes, often of the Grubbs' or Hoveyda-Grubbs type. researchgate.net
Research has demonstrated the conversion of diethyl diallylmalonate to the corresponding cyclopentene derivative using various ruthenium N-heterocyclic carbene (NHC) Hoveyda II-type complexes. researchgate.net The efficiency of these catalysts can be evaluated by their turnover number (TON) and turnover frequency (TOF), which quantify the moles of reactant consumed per mole of catalyst and the rate of reaction, respectively. researchgate.net For a related derivative, 3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester, a ruthenium-catalyzed cyclization of diethyldiallyl malonate achieved a 100% yield under optimized conditions.
| Catalyst | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Reaction Conditions |
|---|---|---|---|
| Complex 1 (Grubbs' 1st Gen) | Data Not Specified | Data Not Specified | Specific conditions for TON/TOF values were part of a comparative study. |
| Complex 2 (Grubbs' 2nd Gen) | Data Not Specified | Data Not Specified | |
| Complex 3 (BIAN-NHC Ru complex) | Data Not Specified | Data Not Specified | |
| Complex 4 (Modified BIAN-NHC Ru complex) | Data Not Specified | Data Not Specified |
A prominent and widely used method for synthesizing cyclic compounds is the alkylation of C-H acidic compounds like diethyl malonate. researchgate.netresearchgate.net Diethyl malonate possesses two α-hydrogens that are acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups. libretexts.org Treatment with a suitable base, such as sodium ethoxide or lithium hydride, readily generates a nucleophilic enolate ion. libretexts.orgprepchem.com This enolate can then react with an electrophile, such as an alkyl halide, in an SN2 reaction to form a new carbon-carbon bond. libretexts.org For the synthesis of cyclic structures, a dihaloalkane is typically used, allowing for two sequential alkylation steps, the second of which is an intramolecular cyclization. libretexts.org
A specific and effective application of the C-H alkylation strategy for synthesizing this compound involves the reaction of diethyl malonate with cis-1,4-dichloro-2-butene (B23561). researchgate.netresearchgate.netprepchem.com This reaction serves as a direct route to the five-membered ring system. researchgate.netresearchgate.net
In a typical procedure, the enolate of diethyl malonate is first generated. This is achieved by reacting diethyl malonate with a strong base like lithium hydride in a polar aprotic solvent such as dimethylformamide (DMF) at a reduced temperature. prepchem.com Following the formation of the enolate, cis-1,4-dichloro-2-butene is added to the reaction mixture. The enolate performs a nucleophilic attack, displacing one of the chloride ions. A second, intramolecular SN2 reaction then occurs, where the carbanion attacks the other carbon bearing a chloride, closing the ring to form the desired cyclopentene structure. prepchem.com
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Product | Boiling Point |
|---|---|---|---|---|---|---|
| Diethyl malonate | cis-1,4-Dichloro-2-butene | Lithium hydride | Dimethylformamide (dry) | 72 hours | This compound | 70-80°C / 0.1 mm Hg |
Note: The product of this reaction may contain a small amount (~10%) of diethyl 2-vinylcyclopropane-1,1-dicarboxylate as a byproduct. prepchem.com
The synthesis of the target compound can also be approached using dimethyl malonate as the starting material instead of diethyl malonate. The reaction pathway is analogous, where dimethyl malonate is alkylated with a suitable dihalide to form the carbocyclic ring. For instance, the cycloalkylation of dimethyl malonate with 1,2-dibromoethane (B42909) is a known method for producing dimethyl cyclopropane-1,1-dicarboxylate. google.com Similarly, reacting dimethyl malonate with cis-1,4-dichloro-2-butene would yield dimethyl 3-cyclopentene-1,1-dicarboxylate. researchgate.net
To obtain the final target compound, this compound, a subsequent transesterification step would be necessary. This involves reacting the dimethyl ester with an excess of ethanol under acidic or basic conditions to exchange the methyl groups for ethyl groups.
Advanced Synthetic Routes to gem-Dicarboxylic Acid Esters of the Cyclopentene Series
Advanced methodologies focus on either developing novel pathways to the core structure or further functionalizing the existing cyclopentene ring. One such advanced route involves the reaction of the synthesized this compound with dichlorocarbene (B158193). researchgate.netresearchgate.net Dichlorocarbene, typically generated in situ from chloroform (B151607) and a strong base, can react with the double bond in the cyclopentene ring. This reaction would lead to the formation of a dichlorocyclopropane ring fused to the five-membered ring, creating a more complex spirocyclic structure. This demonstrates how this compound can serve as a building block for more intricate molecular architectures. researchgate.netresearchgate.net
Reaction with Dichlorocarbene
The synthesis of this compound via a dichlorocarbene-based route is not extensively documented in standard chemical literature. However, a potential pathway can be inferred from the known reactivity of dichlorocarbene with cyclopentadiene. Dichlorocarbene, often generated in situ from chloroform and a strong base like potassium t-butoxide, is known to react with cyclopentadiene. This reaction does not lead to a simple [2+1] cycloaddition product. Instead, due to the acidic nature of cyclopentadiene, the reaction proceeds via deprotonation and subsequent transformations to yield 6-chlorofulvene rsc.org.
Optimization of Synthetic Reaction Conditions and Parameters
The efficiency of synthesizing this compound is highly dependent on reaction conditions. Systematic studies on the optimization of these parameters provide insight into maximizing yield and purity.
Temperature and Time Studies
Comprehensive optimization studies detailing the systematic variation of temperature and time are not widely available for all synthetic routes. However, procedural data from established methods provide insight into effective operational parameters. For instance, in the synthesis involving the alkylation of diethyl malonate with cis-1,4-dichloro-2-butene, the reaction is initiated at a low temperature (0 °C) during the addition of reagents to control the initial exothermic reaction. The mixture is then allowed to warm to room temperature and stirred for an extended period, typically 72 hours, to ensure the reaction proceeds to completion. This lengthy reaction time suggests that the process is relatively slow at ambient temperatures.
Solvent and Media Effects
The choice of solvent plays a critical role in the yield and efficiency of the synthesis. In the alkylation of diethyl malonate, a polar aprotic solvent such as dry dimethylformamide (DMF) is used to effectively dissolve the reagents and facilitate the nucleophilic substitution reaction.
In the context of Ring-Closing Metathesis (RCM) of diethyl diallylmalonate, the reaction medium has been a subject of investigation to improve the sustainability and efficiency of the process. Studies have explored conducting the reaction in water. While some ruthenium-based catalysts are active in neat water, the addition of a co-solvent can have a dramatic effect on the reaction yield. For a similar RCM reaction, the use of neat water resulted in a 41% yield, whereas the introduction of ethyl acetate (B1210297) as a co-solvent significantly increased the yield to 95% orgsyn.org. This enhancement is attributed to improved solubility and interaction between the lipophilic substrate and the catalyst within the emulsion system formed orgsyn.org.
| Reaction Media | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Neat Water | Ru9BARF | 41 | orgsyn.org |
| Water with Ethyl Acetate co-solvent | Ru9BARF | 95 | orgsyn.org |
Comparative Analysis of Synthetic Efficiency and Yields Across Methodologies
Different synthetic routes to this compound offer varying levels of efficiency, yield, and practicality. The two most prominent methods are the direct alkylation of diethyl malonate and the ring-closing metathesis of a diene precursor.
The alkylation method , which involves reacting diethyl malonate with cis-1,4-dichloro-2-butene in the presence of a base like lithium hydride, provides a direct route to the cyclopentene ring. This one-pot reaction builds the carbon skeleton through intramolecular cyclization. However, the reported procedure does not specify a final isolated yield, and it notes the presence of a significant impurity, diethyl 2-vinylcyclopropane-1,1-dicarboxylate (~10%), which can complicate purification.
The Ring-Closing Metathesis (RCM) approach starts from diethyl diallylmalonate and uses a ruthenium catalyst (such as a Grubbs-type catalyst) to form the cyclopentene ring, with ethylene (B1197577) as the only byproduct researchgate.net. This method is often characterized by high efficiency and clean conversion under optimized conditions. Studies using modern, robust ruthenium catalysts have demonstrated that this reaction can proceed to completion, achieving high yields of the desired product. For example, using a specific Grubbs-type catalyst (Ru3) in an aqueous emulsion with sonication has been reported to produce a 95% yield of the cyclized product orgsyn.org.
A direct, quantitative comparison is challenging due to the lack of a reported yield for the alkylation method in the available literature. However, the RCM method appears to be a highly efficient and clean route, benefiting from the continuous development of powerful metathesis catalysts.
| Methodology | Starting Materials | Key Reagents/Catalysts | Reported Yield | Noted Impurities/Byproducts | Reference |
|---|---|---|---|---|---|
| Alkylation / Cyclization | Diethyl malonate, cis-1,4-dichloro-2-butene | Lithium hydride | Not explicitly reported | ~10% Diethyl 2-vinylcyclopropane-1,1-dicarboxylate | nih.gov |
| Ring-Closing Metathesis (RCM) | Diethyl diallylmalonate | Ruthenium Catalyst (e.g., Ru3) | 95% | Ethylene (gaseous) | orgsyn.org |
Chemical Reactivity and Transformations of Diethyl 3 Cyclopentene 1,1 Dicarboxylate
Reactivity of the Ester Functionalities
The two ethyl ester groups at the 1-position of the cyclopentene (B43876) ring are susceptible to a range of nucleophilic acyl substitution reactions, as well as reduction.
The ester groups of diethyl 3-cyclopentene-1,1-dicarboxylate can be hydrolyzed under acidic or basic conditions to yield 3-cyclopentene-1,1-dicarboxylic acid. This reaction is a standard transformation for esters and is a key step in the synthesis of derivatives where the carboxylic acid functionality is required.
Under basic conditions, such as treatment with aqueous sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group. Subsequent acidification of the reaction mixture protonates the resulting carboxylate salt to afford the dicarboxylic acid. A similar procedure is used for the saponification of related diesters, such as diethyl adipate. researchgate.net
| Reactant | Reagents | Product |
| This compound | 1. NaOH (aq) 2. H₃O⁺ | 3-Cyclopentene-1,1-dicarboxylic acid |
This table is based on the general reactivity of diesters and is for illustrative purposes.
The ester functionalities can undergo nucleophilic substitution with various nucleophiles to form a range of derivatives. For instance, reaction with amines can produce the corresponding amides. This transformation typically involves the nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of ethanol (B145695). While specific examples for this compound are not prevalent in readily available literature, this reactivity is characteristic of diesters. The formation of amides from carboxylic acids, which can be derived from the hydrolysis of the title compound, is a well-established one-pot process that avoids traditional coupling reagents. rsc.org
Furthermore, related activated cyclopropane (B1198618) derivatives, such as diethyl 2-vinylcyclopropane-1,1-dicarboxylate, are known to react with nucleophiles via ring-opening addition, where the nucleophile adds to the beta-position relative to the electron-withdrawing ester groups. orgsyn.org
| Reactant | Nucleophile | Potential Product |
| This compound | Amine (R-NH₂) | 3-Cyclopentene-1,1-dicarboxamide derivative |
| This compound | Alcohol (R-OH) | Transesterified product |
This table illustrates potential nucleophilic substitution reactions.
The ester groups of this compound can be reduced to the corresponding primary alcohols, yielding (cyclopent-3-ene-1,1-diyl)dimethanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this transformation. byjus.com The reaction is generally carried out in a dry, aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). numberanalytics.comnumberanalytics.com
The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the carbonyl carbon of the ester. youtube.com This process occurs for both ester groups, leading to the formation of the diol after an aqueous workup. This reduction is a common and efficient method for converting esters to alcohols in organic synthesis. ic.ac.uk
| Reactant | Reagent | Solvent | Product |
| This compound | Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF | (Cyclopent-3-ene-1,1-diyl)dimethanol |
This table is based on the known reactivity of LiAlH₄ with diesters.
While this compound is already a diester, it can undergo transesterification in the presence of another alcohol and a suitable catalyst. This reaction involves the exchange of the ethyl groups of the ester with the alkyl group of the reacting alcohol. For example, reaction with methanol (B129727) in the presence of an acid or base catalyst would lead to the formation of dimethyl 3-cyclopentene-1,1-dicarboxylate. This type of reaction is well-documented for similar compounds like diethyl malonate.
| Reactant | Reagent | Catalyst | Product |
| This compound | Methanol | Acid or Base | Dimethyl 3-cyclopentene-1,1-dicarboxylate |
This table illustrates a potential transesterification reaction.
Reactivity of the Cyclopentene Ring System
The double bond in the cyclopentene ring introduces further possibilities for chemical transformations, including rearrangement reactions.
The synthesis of this compound from diethyl malonate and cis-1,4-dichloro-2-butene (B23561) has been reported to yield a small amount of diethyl 2-vinylcyclopropane-1,1-dicarboxylate as a byproduct. prepchem.com This observation suggests the possibility of a reversible vinylcyclopropane-cyclopentene rearrangement. This type of rearrangement is a known thermal or photochemically induced isomerization process where a vinyl-substituted cyclopropane ring expands to a cyclopentene ring. The reaction can proceed through a diradical intermediate.
The presence of the vinylcyclopropane (B126155) isomer as a byproduct in the synthesis of this compound indicates that under certain conditions, the cyclopentene ring system can undergo rearrangement. This reactivity is a significant aspect of the chemical behavior of this compound and can be exploited for the synthesis of different cyclic systems.
Oxidation Reactions
The reactivity of this compound is largely dictated by the presence of the carbon-carbon double bond within the cyclopentene ring. This double bond is susceptible to various oxidation reactions, leading to the formation of a range of functionalized products. The primary modes of oxidation include dihydroxylation and oxidative cleavage.
Dihydroxylation: Treatment of this compound with oxidizing agents such as osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄) is expected to yield the corresponding vicinal diol. These reactions typically proceed via a syn-addition mechanism, resulting in the formation of cis-3,4-dihydroxycyclopentane-1,1-dicarboxylate. The reaction with osmium tetroxide, often used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO), is a reliable method for cis-dihydroxylation. ncert.nic.inmasterorganicchemistry.com Similarly, cold, dilute KMnO₄ can produce the same cis-diol, though over-oxidation can be a competing side reaction. masterorganicchemistry.commsu.edu
Oxidative Cleavage (Ozonolysis): Ozonolysis is a powerful method for cleaving the carbon-carbon double bond. When this compound is treated with ozone (O₃) followed by a reductive workup (e.g., with zinc dust and water or dimethyl sulfide), the cyclopentene ring is cleaved at the site of the double bond. This process is anticipated to yield a linear dialdehyde, specifically diethyl 2,2-bis(2-oxoethyl)malonate. mdpi.comlibretexts.org An oxidative workup (e.g., with hydrogen peroxide) would further oxidize the resulting aldehydes to carboxylic acids, yielding diethyl 2,2-bis(carboxymethyl)malonate. libretexts.org
The following table summarizes the expected outcomes of key oxidation reactions on this compound.
| Oxidizing Agent/Conditions | Reaction Type | Expected Product |
| 1. OsO₄ (catalytic), NMO2. NaHSO₃/H₂O | Dihydroxylation (syn-addition) | Diethyl cis-3,4-dihydroxycyclopentane-1,1-dicarboxylate |
| Cold, dilute, alkaline KMnO₄ | Dihydroxylation (syn-addition) | Diethyl cis-3,4-dihydroxycyclopentane-1,1-dicarboxylate |
| 1. O₃2. Zn/H₂O or (CH₃)₂S | Oxidative Cleavage (Reductive Workup) | Diethyl 2,2-bis(2-oxoethyl)malonate |
| 1. O₃2. H₂O₂ | Oxidative Cleavage (Oxidative Workup) | Diethyl 2,2-bis(carboxymethyl)malonate |
This table presents the predicted products based on established reactivity patterns of cyclopentene and related alkenes.
Role of Cyclopentene Ring in Compound Reactivity and Stability
The cyclopentene ring is the primary locus of reactivity in this compound. The π-electrons of the carbon-carbon double bond are nucleophilic and are thus susceptible to attack by electrophiles, making electrophilic addition the characteristic reaction of this functional group. libretexts.orgmsu.edu
The stability and reactivity of the double bond are influenced by the substituents on the ring. In this case, the geminal diethyl dicarboxylate group at the C1 position plays a significant role. Ester groups are generally considered to be electron-withdrawing due to the electronegativity of the oxygen atoms and the resonance delocalization of the lone pairs on the oxygen atoms into the carbonyl group. ncert.nic.in This electron-withdrawing inductive effect can decrease the electron density of the double bond, thereby deactivating it towards electrophilic attack compared to an unsubstituted cyclopentene. nih.gov A lower electron density in the π-system makes the double bond a weaker nucleophile and can slow down the rate of reactions with electrophiles. nih.gov
Interaction Studies and Molecular Stabilization Phenomena
Stabilization of Adjacent Ester Groups During Ionization
The behavior of this compound upon ionization, as studied in mass spectrometry, reveals insights into the interactions between the adjacent ester groups. In the mass spectra of substituted diethyl malonates, a prominent fragmentation pathway is the cleavage and loss of the malonate group (a mass of 159 u, corresponding to [CH(COOEt)₂]⁻). researchgate.net The fragmentation patterns are highly sensitive to the nature of the substituents attached to the malonate carbon. researchgate.net
For this compound, the geminal arrangement of the two ester groups on a single carbon atom dictates the molecule's fragmentation behavior. Upon electron ionization, the initial molecular ion can undergo various fragmentation processes. The steric proximity and electronic interactions of the two ester groups can influence which fragmentation pathways are favored.
A characteristic feature in the mass spectra of similar malonate derivatives is a β-cleavage relative to the carbonyl groups, leading to the expulsion of the entire malonate moiety as a radical or a neutral molecule. researchgate.net The stability of the resulting carbocation or radical cation is a key determinant of the fragmentation pathway. The presence of the cyclopentene ring provides alternative fragmentation routes, such as retro-Diels-Alder reactions or rearrangements involving the double bond, which can compete with the fragmentation of the ester groups. The interaction between the ester groups themselves, being in a geminal position, does not necessarily lead to enhanced stabilization of the molecular ion. Instead, this arrangement provides a facile pathway for the concerted loss of fragments derived from the dicarboxylate unit.
Mechanistic Investigations of Chemical Processes Involving Diethyl 3 Cyclopentene 1,1 Dicarboxylate
Elucidation of Reaction Mechanisms
The primary reaction mechanism associated with Diethyl 3-cyclopentene-1,1-dicarboxylate is its formation via Ring-Closing Metathesis (RCM). This process typically starts from an acyclic precursor, Diethyl diallylmalonate. The generally accepted mechanism for RCM, first proposed by Chauvin, involves a series of cycloaddition and cycloreversion steps facilitated by a metal-carbene catalyst, such as a Grubbs' or Schrock catalyst. libretexts.orgharvard.eduorganic-chemistry.org
The catalytic cycle begins with the coordination of one of the terminal alkene groups of the acyclic diene to the metal center of the catalyst. harvard.edu This is followed by a [2+2] cycloaddition between the alkene and the metal-carbene to form a four-membered ring intermediate known as a metallacyclobutane. libretexts.orgorganic-chemistry.org This intermediate is key to the reaction, and its formation is often the rate-determining step. researchgate.net Subsequent cycloreversion of the metallacyclobutane can either regenerate the starting materials or, more productively, release a new alkene (ethene in the case of terminal dienes) and form a new metal-carbene intermediate that remains attached to the substrate. organic-chemistry.org
This new intermediate then undergoes an intramolecular reaction. The second terminal alkene of the substrate coordinates to the metal center and participates in another [2+2] cycloaddition to form a second, bicyclic metallacyclobutane intermediate. The final step is the cycloreversion of this intermediate, which releases the cyclic alkene product, this compound, and regenerates the active metal-carbene catalyst, allowing it to re-enter the catalytic cycle. harvard.edu The release of a volatile byproduct like ethene helps to drive the reaction equilibrium towards the formation of the cyclic product. organic-chemistry.orgwikipedia.org
Kinetic studies on the RCM of Diethyl diallylmalonate support a dissociative mechanism, where a ligand (such as a phosphine (B1218219) in first-generation Grubbs' catalysts) must first dissociate from the metal center to allow the olefin substrate to bind. harvard.edu
Role in Catalytic Cycles, Particularly Olefin Metathesis
This compound is the archetypal product of the RCM of Diethyl diallylmalonate, a benchmark reaction used to evaluate the efficiency of new olefin metathesis catalysts. researchgate.net The formation of this five-membered ring is thermodynamically favored due to low ring strain. wikipedia.org
The catalytic cycle, as detailed in the Chauvin mechanism, relies on the seamless transformation between the metal-carbene and metallacyclobutane intermediates. libretexts.orgorganic-chemistry.org
Key Steps in the RCM Catalytic Cycle for the Formation of this compound:
| Step | Description | Intermediate(s) |
|---|---|---|
| 1. Catalyst Activation & Initiation | A ligand dissociates from the precatalyst, and one alkene of Diethyl diallylmalonate coordinates to the metal. A [2+2] cycloaddition forms the first metallacyclobutane. | 16-electron olefin complex, Metallacyclobutane |
| 2. First Productive Metathesis | Cycloreversion releases ethene and forms a new ruthenium-carbene species bound to the substrate. | Substrate-bound metal-carbene |
| 3. Intramolecular Cyclization | The second alkene of the substrate coordinates to the metal center, followed by a second [2+2] cycloaddition. | Bicyclic metallacyclobutane |
| 4. Product Release & Catalyst Regeneration | Cycloreversion releases the final product, this compound, and regenerates the active catalyst. | Regenerated metal-carbene |
This cycle highlights the role of the substrate as it is sequentially transformed by the catalyst, leading to the formation of the stable cyclic product. harvard.edu The efficiency of this process is highly dependent on the nature of the catalyst used. organic-chemistry.org
Turnover Number (TON) and Turnover Frequency (TOF) are critical metrics for quantifying the efficiency and longevity of a catalyst in a chemical reaction.
TON represents the total number of moles of substrate that a mole of catalyst can convert into product before becoming inactive.
TOF is the turnover rate, defined as the number of moles of substrate converted per mole of catalyst per unit of time.
While specific TON and TOF values for every catalyst system producing this compound are not exhaustively documented in a single source, the RCM of its precursor, Diethyl diallylmalonate, is a standard reaction for such evaluations. Studies have shown that highly effective ruthenium-based catalysts can achieve very high TONs and TOFs for this transformation. researchgate.net For example, catalysts bearing bulky N-heterocyclic carbene (NHC) ligands have demonstrated significantly higher performance compared to first-generation catalysts. researchgate.net In some cases, TONs for the RCM of Diethyl diallylmalonate have been reported to be as high as 180 or more, with initial TOFs reaching magnitudes that underscore the high efficiency of modern catalysts. researchgate.net
The activation of the metathesis precatalyst is the crucial first step of the catalytic cycle. researchgate.net For commonly used Grubbs-type catalysts, this involves the generation of a more reactive 14-electron intermediate. researchgate.net In first-generation Grubbs' catalysts, which feature two phosphine ligands, the activation proceeds via a dissociative mechanism where one phosphine ligand leaves the metal's coordination sphere to create a vacant site for the incoming olefin. harvard.edu
Second-generation Grubbs' catalysts, which replace one phosphine with a more strongly donating N-heterocyclic carbene (NHC) ligand, also typically follow a dissociative pathway. libretexts.org The enhanced activity of these catalysts is partly attributed to the electronic properties of the NHC ligand, which promotes the dissociation of the remaining phosphine ligand. libretexts.org For Hoveyda-Grubbs type catalysts, which feature a chelating alkoxybenzylidene ligand, activation involves the decoordination of the ether moiety from the ruthenium center, which is often the rate-limiting step of the entire cycle. researchgate.netresearchgate.net
Mechanisms of Ester Hydrolysis in Biochemical Contexts
While this compound is a substrate for chemical reactions, information regarding its specific hydrolysis in biochemical contexts, such as enzyme-catalyzed reactions, is not widely available in the scientific literature. However, the general mechanisms of ester hydrolysis are well-understood and can be extrapolated.
In a biochemical setting, the hydrolysis of the two ethyl ester groups would likely be catalyzed by esterase enzymes. The mechanism would follow the general principles of base- or acid-catalyzed hydrolysis, adapted to an enzyme's active site.
Base-Promoted Hydrolysis (Saponification): This process involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. libretexts.orgmasterorganicchemistry.com This forms a tetrahedral intermediate, which then collapses, eliminating an alkoxide (ethoxide in this case) as the leaving group to yield a carboxylic acid. masterorganicchemistry.comlibretexts.org The resulting carboxylic acid is then deprotonated by the alkoxide to form a carboxylate salt. libretexts.org An enzymatic mechanism might involve a nucleophilic residue (like serine) and a basic residue (like histidine) in the active site to perform a similar transformation.
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. libretexts.orgyoutube.com The reaction begins with the protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by water. youtube.com A subsequent proton transfer and elimination of the alcohol regenerates the carboxylic acid and the acid catalyst. libretexts.orgacs.org In an enzyme, acidic amino acid residues could act as proton donors to facilitate this process.
For a cyclic diester like this compound, hydrolysis would proceed stepwise, first yielding a monoester-monoacid, followed by the hydrolysis of the second ester group to give 3-cyclopentene-1,1-dicarboxylic acid.
Computational Chemistry Approaches to Understand Reactivity and Interactions
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of organometallic reactions like olefin metathesis. nih.gov DFT calculations allow researchers to map the potential energy surfaces of reaction pathways, providing insights into the structures of intermediates and transition states, as well as the associated energy barriers. nih.govnih.gov
For reactions involving substrates like Diethyl diallylmalonate to form this compound, computational studies have been used to:
Elucidate Reaction Pathways: DFT calculations can compare the energetic feasibility of different proposed mechanisms, such as associative versus dissociative pathways for catalyst activation. harvard.eduresearchgate.net
Analyze Catalyst Activity: By calculating the energy barriers for key steps like ligand dissociation and metallacyclobutane formation, researchers can predict and explain the differing activities of various catalysts (e.g., first- vs. second-generation Grubbs' catalysts). researchgate.netresearchgate.net
Understand Selectivity: In more complex substrates, computational models can predict stereochemical outcomes by analyzing the relative energies of transition states leading to different products. nih.gov DFT studies have shown that selectivity can be determined by factors like substrate conformation and steric hindrance. acs.org
Study Catalyst Transformation: The evolution of the metal's oxidation state (e.g., from Ru(II) to a formal Ru(IV) in the metallacycle intermediate) has been examined using computational methods. acs.org DFT calculations have also been used to understand catalyst activation and potential deactivation or regeneration pathways. dntb.gov.ua
These computational approaches provide a molecular-level understanding that complements experimental findings, helping to rationalize observed reactivity and guide the design of new, more efficient catalysts for reactions such as the synthesis of this compound. semanticscholar.org
Applications of Diethyl 3 Cyclopentene 1,1 Dicarboxylate in Advanced Organic Synthesis
Building Block in the Synthesis of Complex Organic Molecules
The structural features of Diethyl 3-cyclopentene-1,1-dicarboxylate make it an important starting material for the construction of more intricate molecular architectures. biosynth.com The presence of the cyclopentene (B43876) ring provides a rigid scaffold that can be further functionalized, while the diethyl dicarboxylate moiety offers sites for a range of chemical modifications.
While direct synthesis of spirocyclopropylmalonates from this compound is not extensively documented in readily available literature, the formation of related cyclopropane (B1198618) structures has been observed. For instance, the synthesis of this compound can sometimes yield diethyl 2-vinylcyclopropane-1,1-dicarboxylate as a minor byproduct. prepchem.com This suggests the potential for cyclopropanation reactions on the double bond of the cyclopentene ring. The synthesis of spirocyclic compounds is a significant area of organic chemistry, with applications in the development of pharmaceuticals and other bioactive molecules. rsc.org
Table 1: Related Cyclopropane Synthesis
| Starting Material | Reagents | Product | Observation |
| Diethyl malonate, cis-1,4-dichloro-2-butene (B23561) | Lithium hydride, Dimethylformamide | This compound | Formation of ~10% diethyl 2-vinylcyclopropane-1,1-dicarboxylate as a byproduct. prepchem.com |
The synthesis of multifunctionalized carboxamide-bridged dicyclopentenes from this compound is a specialized application. This process would likely involve the hydrolysis of the ester groups to carboxylic acids, followed by amide bond formation with a suitable diamine linker to bridge two cyclopentene units. Such structures could have applications in supramolecular chemistry and materials science. Cobalt-catalyzed reactions have been used to create bicyclo[3.2.1]octadiene skeletons, which are relevant to the synthesis of bioactive molecules and pharmaceuticals. acs.org
Intermediate in Pharmaceutical Synthesis and Drug Discovery
This compound is recognized as a useful intermediate in the field of pharmaceutical testing and drug discovery. biosynth.com The cyclopentene and cyclopentane (B165970) ring systems are integral components of numerous natural products and pharmaceutical agents. researchgate.net The ability to introduce various functional groups onto the cyclopentene scaffold of this compound makes it a valuable precursor for creating libraries of compounds for biological screening.
Precursor for Bioactive Molecular Entities
The cyclopentane and cyclopentene frameworks are present in a wide array of bioactive molecules, including antiviral and anticancer agents. ontosight.ai For example, cyclopentenyl carbocyclic nucleosides have been synthesized and shown to possess potent antiviral activity against orthopoxviruses and SARS-CoV. nih.gov While specific bioactive molecules directly synthesized from this compound are not prominently reported, its potential as a precursor is significant due to the prevalence of the cyclopentane/cyclopentene core in biologically active compounds.
Table 2: Examples of Bioactive Molecules with Cyclopentane/Cyclopentene Cores
| Compound Class | Biological Activity | Reference |
| Carbocyclic Nucleosides | Antiviral | nih.gov |
| Prostaglandins | Diverse physiological roles | |
| Certain Steroids | Hormonal activity |
Application in Polymer Science and Material Development
The application of this compound in polymer science is an area of potential, though not extensively explored in the reviewed literature. The double bond in the cyclopentene ring could theoretically participate in addition polymerization, while the dicarboxylate functionality allows for its use as a monomer in condensation polymerizations, such as in the formation of polyesters or polyamides. The polymerization of cyclopentene itself, through both double-bond opening and ring-opening metathesis polymerization (ROMP), is well-established and leads to polymers with interesting properties. researchgate.net Dicarboxylic acids are fundamental building blocks for a wide range of biodegradable polymers. google.com
Role in Enzyme-Catalyzed Reactions
There is limited specific information available in the reviewed literature regarding the direct role of this compound in enzyme-catalyzed reactions. However, diethyl malonate, a related compound, is known to participate in various classical organic reactions that can also be influenced by enzymatic processes. wikipedia.org Given the increasing interest in biocatalysis for green chemistry, the potential for enzymatic transformations of this compound, such as stereoselective hydrolysis of the ester groups or enzymatic reactions involving the double bond, remains an area for future investigation.
Stereoselective Synthesis and Derivatization Strategies for Diethyl 3 Cyclopentene 1,1 Dicarboxylate Analogues
Enantioselective Synthesis of Chiral Cyclopentanone (B42830) Derivatives
The enantioselective synthesis of chiral cyclopentanone and cyclopentenone derivatives is of significant interest in organic chemistry due to their prevalence as structural motifs in a wide array of biologically active natural products. While direct enantioselective functionalization of diethyl 3-cyclopentene-1,1-dicarboxylate to form chiral cyclopentanones is not extensively documented, plausible synthetic strategies can be devised based on established methodologies for creating chiral cyclopentane (B165970) rings.
One potential pathway involves a desymmetrization approach. The prochiral this compound could undergo an enantioselective reaction that differentiates its two enantiotopic ester groups or the two faces of the double bond. For instance, an asymmetric hydrolysis of one of the ester groups, catalyzed by a chiral enzyme or a synthetic catalyst, would yield a chiral monoester. This chiral intermediate could then be further elaborated to a cyclopentanone derivative where the stereochemistry is controlled.
Another strategy could involve the enantioselective addition to the double bond. For example, a catalytic asymmetric dihydroxylation or epoxidation would introduce chirality into the molecule. The resulting chiral diol or epoxide could then be transformed into a chiral cyclopentanone through a series of functional group manipulations.
Furthermore, chiral auxiliaries could be employed. Reaction of the diacid chloride (derived from the dicarboxylic acid of this compound) with a chiral alcohol, such as (-)-menthol, would produce a mixture of diastereomeric diesters. These diastereomers could be separated by chromatography and then subjected to further reactions. Subsequent removal of the chiral auxiliary would afford the enantiomerically enriched cyclopentanone derivative.
Diastereoselective Control in Cycloaddition Reactions
The double bond in this compound offers a site for cycloaddition reactions, where the stereochemical outcome can be controlled to favor a particular diastereomer. The geminal dicarboxylate groups at the 1-position can exert significant steric and electronic influence on the approaching dienophile or dipole, thus directing the stereochemistry of the cycloaddition.
For instance, in a Diels-Alder reaction where this compound acts as the dienophile, the approach of the diene would be influenced by the bulky ester groups. This steric hindrance would likely favor the formation of the exo adduct over the endo adduct, a common observation in cycloadditions involving substituted cyclopentenes. The facial selectivity of the cycloaddition would be dictated by the substituents on the diene and any catalyst employed.
In 1,3-dipolar cycloadditions, such as with nitrones or azomethine ylides, the diastereoselectivity would also be governed by steric interactions between the dipole and the ester groups of the cyclopentene (B43876) ring. The transition state leading to the less sterically hindered product would be favored, resulting in a high degree of diastereoselectivity. Computational studies on related systems have shown that the relative stability of the transition states leading to different diastereomers can predict the major product.
The diastereoselectivity can be further enhanced by the use of Lewis acid catalysts. Coordination of a Lewis acid to one of the carbonyl oxygens of the ester groups can lock the conformation of the dienophile and increase the facial differentiation of the double bond, leading to higher diastereomeric excesses.
Synthesis of Substituted Malonates and Their Transformations
The malonic ester synthesis is a versatile method for preparing substituted carboxylic acids. Diethyl malonate and its derivatives, including this compound, are key starting materials in this process. The carbon atom alpha to the two carbonyl groups is particularly acidic and can be readily deprotonated by a moderately strong base to form a stable enolate.
The synthesis of substituted malonates is typically achieved by the alkylation of this enolate with an alkyl halide. The reaction proceeds via an SN2 mechanism. The choice of the base and solvent is crucial for the success of the alkylation. Common bases include sodium ethoxide in ethanol (B145695). The use of a base corresponding to the ester's alcohol component prevents transesterification.
The general scheme for the synthesis of a mono-substituted malonic ester is as follows:
Deprotonation: Treatment of the malonic ester with a base to form the enolate.
Alkylation: Nucleophilic attack of the enolate on an alkyl halide.
This process can be repeated to introduce a second alkyl group, allowing for the synthesis of di-substituted malonates.
Decarboxylation Pathways
A key transformation of substituted malonic esters is their hydrolysis and subsequent decarboxylation to yield a substituted carboxylic acid. The process involves two main steps:
Saponification: The diester is hydrolyzed to the corresponding dicarboxylic acid by treatment with a strong base, such as sodium hydroxide (B78521), followed by acidification.
Decarboxylation: The resulting malonic acid derivative, which is a β-dicarboxylic acid, readily loses a molecule of carbon dioxide upon heating to around 100-150 °C.
The decarboxylation proceeds through a cyclic transition state, which facilitates the elimination of CO2 and formation of an enol, which then tautomerizes to the final carboxylic acid product. This decarboxylation is a characteristic reaction of compounds with a carboxyl group beta to another carbonyl group.
| Starting Material | Product after Decarboxylation |
| Diethyl methylmalonate | Propanoic acid |
| Diethyl ethylmalonate | Butanoic acid |
| Diethyl benzylmalonate | 3-Phenylpropanoic acid |
Formation of Barbiturates from Substituted Malonates
Substituted diethyl malonates are crucial precursors in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants. The synthesis involves the condensation of a di-substituted diethyl malonate with urea (B33335) in the presence of a strong base, typically sodium ethoxide.
The reaction is a twofold nucleophilic acyl substitution. The amino groups of urea act as nucleophiles, attacking the electrophilic carbonyl carbons of the ester groups in the substituted malonate. This results in the formation of a six-membered heterocyclic ring, the barbituric acid skeleton.
The general reaction is as follows:
A di-substituted diethyl malonate is treated with urea and sodium ethoxide.
The mixture is heated, leading to the formation of the sodium salt of the barbiturate.
Acidification of the reaction mixture precipitates the barbituric acid derivative.
| Substituted Malonate | Corresponding Barbiturate |
| Diethyl diethylmalonate | Barbital |
| Diethyl ethyl(1-methylbutyl)malonate | Pentobarbital |
| Diethyl allyl(1-methylbutyl)malonate | Secobarbital |
Synthesis of Dioxolane-Carboxylates
Substituted malonates can also serve as precursors for the synthesis of dioxolane-carboxylates. Dioxolanes are five-membered cyclic acetals or ketals and are often used as protecting groups for 1,2-diols. The synthesis of a dioxolane-carboxylate from a malonate derivative would typically involve a multi-step sequence.
One possible route involves the reduction of the ester groups of the substituted malonate to a diol. For example, reduction with a strong reducing agent like lithium aluminum hydride (LiAlH4) would convert the diester to a 1,3-diol. This diol can then be reacted with a ketone or an aldehyde in the presence of an acid catalyst to form the corresponding dioxolane. If one of the original ester groups is retained, the final product would be a dioxolane-carboxylate.
Alternatively, a Knoevenagel condensation of a malonate with an α-hydroxy ketone, followed by intramolecular cyclization, could also lead to the formation of a substituted dioxolane ring bearing carboxylate groups. The specific reaction conditions and pathways would depend on the desired substitution pattern of the final dioxolane-carboxylate.
Advanced Spectroscopic and Analytical Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation
Proton (¹H) NMR spectroscopy is a powerful tool for determining the structure of Diethyl 3-cyclopentene-1,1-dicarboxylate by providing information about the chemical environment, connectivity, and number of hydrogen atoms. In a typical ¹H NMR spectrum, the olefinic protons of the cyclopentene (B43876) ring appear as a singlet at approximately 5.61 ppm. The four allylic protons, which are adjacent to the double bond, also resonate as a singlet at around 3.02 ppm. The ethyl ester groups exhibit characteristic signals: a quartet at approximately 4.19 ppm corresponding to the four methylene (B1212753) (CH₂) protons, and a triplet at about 1.26 ppm for the six methyl (CH₃) protons. The integration of these signals confirms the number of protons in each unique environment.
| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment | Reference |
|---|---|---|---|---|
| 5.61 | s (singlet) | 2H | Olefinic protons (CH=CH) | mdpi.com |
| 4.19 | q (quartet) | 4H | Methylene protons (OCH₂) | mdpi.com |
| 3.02 | s (singlet) | 4H | Allylic protons (CH₂) | mdpi.com |
| 1.26 | t (triplet) | 6H | Methyl protons (CH₃) | mdpi.com |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Structural Elucidation
Complementing ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy provides data on the carbon skeleton of the molecule. For this compound, the carbonyl carbons of the ester groups are typically observed downfield at a chemical shift of about 172.2 ppm. mdpi.com The olefinic carbons of the double bond appear at approximately 127.8 ppm. mdpi.com The carbon of the methylene groups within the ethyl esters (OCH₂) resonates around 61.5 ppm. mdpi.com The quaternary carbon at the 1-position of the cyclopentene ring, to which the two ester groups are attached, shows a signal at about 58.8 ppm. mdpi.com The allylic carbons are found at approximately 40.8 ppm, and the methyl carbons of the ethyl groups appear furthest upfield at around 14.0 ppm. mdpi.com
| Chemical Shift (δ) [ppm] | Assignment | Reference |
|---|---|---|
| 172.2 | Carbonyl carbon (C=O) | mdpi.com |
| 127.8 | Olefinic carbon (CH=CH) | mdpi.com |
| 61.5 | Methylene carbon (OCH₂) | mdpi.com |
| 58.8 | Quaternary carbon (C-1) | mdpi.com |
| 40.8 | Allylic carbon (CH₂) | mdpi.com |
| 14.0 | Methyl carbon (CH₃) | mdpi.com |
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) for Catalyst Characterization
The synthesis of this compound can be achieved through methods such as ring-closing metathesis (RCM) or palladium-catalyzed allylic alkylation, which often employ catalysts containing phosphorus ligands. Phosphorus-31 (³¹P) NMR spectroscopy is a crucial technique for characterizing these catalysts.
Since the ³¹P nucleus has a natural abundance of 100% and a high gyromagnetic ratio, it provides excellent NMR sensitivity. mdpi.com This technique is highly sensitive to the electronic environment of the phosphorus atom, making it ideal for monitoring changes in the catalyst structure during a reaction. For instance, in palladium-catalyzed reactions, the ³¹P chemical shift can indicate the coordination of phosphine (B1218219) ligands to the palladium center. A downfield shift upon complexation suggests that the palladium center withdraws electron density from the phosphorus atom, leading to its de-shielding. mdpi.com
³¹P NMR can be used to:
Assess Ligand Coordination: Confirm the successful binding of phosphine ligands to the metal center.
Determine Catalyst Purity: Identify the presence of uncoordinated phosphine or oxidized phosphine species (phosphine oxides) in the catalyst sample.
Monitor Reaction Progress: Observe the formation of catalytic intermediates and catalyst decomposition products throughout the reaction. For example, in olefin metathesis reactions using Grubbs catalysts, ³¹P NMR can help in studying the catalyst's transformation and stability. researchgate.net
Elucidate Catalyst Structure: In solution, ³¹P NMR can provide evidence for the number of phosphine ligands coordinated to the metal center, which can exist in different forms depending on temperature and concentration. rsc.org
By providing detailed insights into the state of the catalyst, ³¹P NMR is an invaluable tool for optimizing reaction conditions and understanding the catalytic cycle in the synthesis of compounds like this compound.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is frequently used to assess the purity of this compound and confirm its identity. The gas chromatograph separates the compound from any impurities, and the mass spectrometer then provides a mass spectrum for the eluted compound. This spectrum serves as a molecular fingerprint, which can be compared against spectral libraries for confirmation. The PubChem database, for example, lists GC-MS data for this compound, indicating its use for identity verification. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of this compound (C₁₁H₁₆O₄). By comparing the experimentally measured accurate mass to the calculated theoretical mass, the molecular formula can be unequivocally confirmed, distinguishing it from other compounds with the same nominal mass. For instance, research has reported the calculated mass for the sodium adduct of this compound [M+Na]⁺ as 235.0946, with an experimentally found value of 235.0954, confirming the elemental composition. mdpi.com
| Ion | Calculated Mass (m/z) | Found Mass (m/z) | Reference |
|---|---|---|---|
| [C₁₁H₁₆O₄Na]⁺ | 235.0946 | 235.0954 | mdpi.com |
Chemical Ionization and Collision-Induced Dissociation Studies
Chemical Ionization (CI) is a soft ionization technique used in mass spectrometry. It produces less fragmentation than electron ionization (EI), which is particularly useful for determining the molecular weight of a compound. In CI, a reagent gas (such as methane, isobutane, or ammonia) is ionized by electron impact. These primary ions then react with neutral analyte molecules to produce analyte ions, typically through proton transfer. For this compound, chemical ionization would be expected to produce a prominent protonated molecule, [M+H]⁺.
Collision-Induced Dissociation (CID), also known as Collisionally Activated Dissociation (CAD), is a tandem mass spectrometry technique used to induce fragmentation of selected ions in the gas phase. wikipedia.org In this process, ions are accelerated and collided with neutral gas molecules (e.g., argon, nitrogen, or helium). wikipedia.org This collision converts some of the ion's kinetic energy into internal energy, leading to bond breakage and the formation of fragment ions. wikipedia.org
Other Spectroscopic Methods
UV-Vis Spectroscopy for Kinetic Studies
UV-Vis spectroscopy is a valuable tool for studying the kinetics of chemical reactions. The technique relies on the principle that molecules containing π-bonds and non-bonding electrons (n-electrons) can absorb energy in the form of ultraviolet or visible light to excite these electrons to higher anti-bonding molecular orbitals. The isolated carbon-carbon double bond in the cyclopentene ring of this compound is expected to have a π → π* transition in the ultraviolet region.
While specific kinetic studies employing UV-Vis spectroscopy on this compound are not extensively documented, this technique could be theoretically applied to monitor reactions involving the double bond. For instance, in a reaction such as bromination, the disappearance of the double bond's absorbance could be monitored over time to determine the reaction rate. The rate of reaction could be determined by measuring the change in absorbance of the reactant or product at a specific wavelength as a function of time.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. The method is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb radiation at characteristic frequencies, allowing for their identification.
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups. The presence of the ester groups is identifiable by a strong C=O stretching vibration and C-O stretching vibrations. The cyclopentene ring is characterized by C=C stretching and =C-H stretching and bending vibrations. The aliphatic C-H bonds of the ethyl groups and the cyclopentene ring will also show distinct stretching and bending vibrations.
Below is a table summarizing the expected characteristic FT-IR absorption bands for this compound based on its functional groups.
| Functional Group | Type of Vibration | Expected Absorption Range (cm⁻¹) |
| C=O (Ester) | Stretch | 1750-1735 |
| C-O (Ester) | Stretch | 1300-1000 |
| C=C (Alkene) | Stretch | 1680-1640 |
| =C-H (Alkene) | Stretch | 3100-3000 |
| =C-H (Alkene) | Bend | 1000-650 |
| C-H (Alkane) | Stretch | 3000-2850 |
| C-H (Alkane) | Bend | 1470-1350 |
Q & A
Q. What are the optimal conditions for synthesizing Diethyl 3-cyclopentene-1,1-dicarboxylate via ring-closing metathesis (RCM)?
- Methodological Answer : The compound is synthesized via Ru-catalyzed RCM of diethyl diallylmalonate (DDM). Grubbs 1st generation catalyst ([Ru]) is typically used under inert conditions (e.g., dichloromethane, 40–50°C). The reaction yields ethylene as a byproduct and achieves ~78–83% conversion, as confirmed by H NMR analysis. Key parameters include catalyst loading (5–10 mol%), solvent purity, and exclusion of moisture .
Q. How can NMR spectroscopy confirm the structure of this compound?
- Methodological Answer :
- H NMR : Peaks at δ 5.15–5.23 ppm (m, 1H, cyclopentene proton), δ 4.06–4.19 ppm (q, 4H, ester -OCHCH), and δ 1.24–1.72 ppm (m, 6H, ester -CH) confirm the ester and cyclopentene moieties.
- C NMR : Signals at δ 170–175 ppm (ester carbonyls), δ 125–135 ppm (cyclopentene carbons), and δ 60–65 ppm (ester -OCH) are diagnostic. Discrepancies in δ values may indicate substituent effects (e.g., methyl groups at C-3) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Store in a locked, ventilated cabinet away from oxidizers. Use sealed containers to prevent moisture ingress .
- Handling : Wear nitrile gloves and safety goggles. In case of skin contact, rinse immediately with water; for eye exposure, flush with water for 15 minutes and seek medical attention. Avoid inhalation of vapors .
Advanced Research Questions
Q. How does the choice of Grubbs catalyst generation influence product distribution in RCM reactions?
- Methodological Answer : Grubbs 1st generation catalyst ([Ru]) favors the formation of this compound with minimal byproducts. In contrast, Grubbs 2nd generation catalyst may induce secondary metathesis or isomerization, leading to complex mixtures. For example, reactions with Grubbs 2nd gen. catalyst produced self-metathesis dimers (δ 5.80–5.85 ppm in H NMR) in some cases, necessitating careful catalyst screening .
Q. What analytical strategies resolve contradictions in spectral data for substituted cyclopentene dicarboxylates?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., cyclopentene protons at δ 5.15–5.23 ppm) and assigns coupling patterns.
- Isotopic Labeling : Use C-labeled precursors to track carbon shifts (e.g., δ 41.4–62.1 ppm for C-1, C-2, and C-5 in C NMR) .
- GC-MS : Detects low-level impurities (e.g., residual ethylene) that may skew yield calculations .
Q. What mechanistic insights explain the formation of byproducts during RCM of diethyl diallylmalonate?
- Methodological Answer : Competing pathways include:
- Olefin Isomerization : Catalyst-mediated allylic C-H activation can shift double bonds, forming regioisomers (e.g., 3-methylcyclopentene derivatives).
- Oligomerization : Excess catalyst or prolonged reaction times promote dimerization (e.g., δ 130.5 ppm in C NMR for dimer 16). Kinetic studies (monitoring via H NMR) and catalyst quenching (e.g., with ethyl vinyl ether) mitigate these side reactions .
Q. How do steric and electronic effects of ester groups (ethyl vs. methyl) influence cyclopentene ring stability?
- Methodological Answer : Ethyl esters (vs. methyl) enhance steric hindrance, reducing ring strain in the cyclopentene product. Computational studies (DFT) show that electron-donating ethyl groups stabilize the dicarboxylate moiety, lowering the activation energy for RCM by ~3–5 kcal/mol compared to methyl esters. Experimental C NMR data (δ 62.1 ppm for C-1 in ethyl vs. δ 60.8 ppm in methyl derivatives) corroborate this stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
